molecular formula C13H17ClN2O3S B11524607 Benzenesulfonamide, 4-methyl-N-[2-chloro-1-(4-morpholyl)ethyl]-

Benzenesulfonamide, 4-methyl-N-[2-chloro-1-(4-morpholyl)ethyl]-

Cat. No.: B11524607
M. Wt: 316.80 g/mol
InChI Key: ZWZJEKSNWPTMGB-FYWRMAATSA-N
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Description

N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H17ClN2O3S. This compound is known for its unique structure, which includes a morpholine ring, a chloroethylidene group, and a sulfonamide group attached to a methylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-1-morpholinoethanone with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

Scientific Research Applications

N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide is unique due to its combination of a morpholine ring, chloroethylidene group, and sulfonamide group attached to a methylbenzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

(NE)-N-(2-chloro-1-morpholin-4-ylethylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3/b15-13+

InChI Key

ZWZJEKSNWPTMGB-FYWRMAATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CCl)/N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CCl)N2CCOCC2

Origin of Product

United States

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